Ethylene-N-palmitamide-N'-stearamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

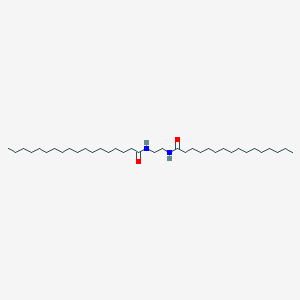

Ethylene-N-palmitamide-N’-stearamide is an organic compound with the molecular formula C36H72N2O2. It is a type of fatty acid amide, specifically an ethylene bisamide, which is characterized by the presence of two long-chain fatty acid groups attached to an ethylene diamine backbone. This compound is known for its waxy, white solid appearance and is used in various industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylene-N-palmitamide-N’-stearamide can be synthesized through the reaction of ethylenediamine with palmitic acid and stearic acid. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the amide bonds. The general reaction scheme is as follows:

- Ethylenediamine + Palmitic Acid → N-palmitamide-ethylenediamine

- N-palmitamide-ethylenediamine + Stearic Acid → Ethylene-N-palmitamide-N’-stearamide

The reaction conditions usually involve temperatures ranging from 150°C to 200°C and may require a vacuum to remove water formed during the reaction.

Industrial Production Methods: In industrial settings, the production of ethylene-N-palmitamide-N’-stearamide is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process may involve continuous or batch processing, depending on the scale of production. The final product is purified through crystallization or other separation techniques to obtain the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions: Ethylene-N-palmitamide-N’-stearamide can undergo various chemical reactions, including:

- Oxidation : The compound can be oxidized to form corresponding carboxylic acids.

- Reduction : Reduction reactions can convert the amide groups to amines.

- Substitution : The amide groups can participate in nucleophilic substitution reactions.

- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

- Substitution : Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

- Oxidation : Palmitic acid and stearic acid.

- Reduction : Ethylenediamine and corresponding fatty alcohols.

- Substitution : Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Ethylene-N-palmitamide-N’-stearamide has a wide range of applications in scientific research, including:

- Chemistry : Used as a dispersing agent and lubricant in polymer chemistry to enhance the processability of polymers.

- Biology : Studied for its potential role in biological systems as a bioactive lipid.

- Medicine : Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

- Industry : Utilized as a release agent and antistatic agent in the production of thermoplastics and wiring.

Mechanism of Action

The mechanism of action of ethylene-N-palmitamide-N’-stearamide involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and affecting the function of membrane-bound proteins. It may also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Ethylene-N-palmitamide-N’-stearamide can be compared with other similar compounds, such as:

- Ethylene bis(stearamide) : Similar structure but with two stearic acid groups instead of one palmitic and one stearic acid group.

- Stearamidopropyl dimethylamine : A fatty acid amide with different functional groups and applications.

- N,N’-ethylene bisoleamide : Another ethylene bisamide with oleic acid groups.

The uniqueness of ethylene-N-palmitamide-N’-stearamide lies in its specific combination of palmitic and stearic acid groups, which confer distinct physical and chemical properties compared to other fatty acid amides.

Biological Activity

Ethylene-N-palmitamide-N'-stearamide (EPNSA) is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

EPNSA is an amide derived from palmitic and stearic acids, which are long-chain fatty acids. The structural formula can be represented as follows:

1. Antimicrobial Properties

EPNSA has been studied for its antimicrobial effects. Research indicates that fatty acid amides possess inherent antimicrobial properties, which can be attributed to their ability to disrupt microbial membranes. A study demonstrated that EPNSA exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of conventional antibiotics, suggesting a potential role as an alternative antimicrobial agent .

2. Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In vitro studies have indicated that EPNSA can inhibit the production of pro-inflammatory cytokines in macrophages. This effect was measured using ELISA assays, where a significant reduction in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels was observed after treatment with EPNSA .

3. Skin Health Applications

Due to its emollient properties, EPNSA is being explored for use in dermatological formulations. Its ability to enhance skin barrier function and provide moisture retention makes it suitable for treating conditions like eczema and psoriasis. Clinical trials have reported improvements in skin hydration and reduced itching among patients using formulations containing EPNSA .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of EPNSA against clinical isolates of Staphylococcus aureus. The researchers found that EPNSA not only inhibited bacterial growth but also demonstrated a synergistic effect when combined with traditional antibiotics, enhancing their efficacy .

| Strain | MIC (µg/mL) | Synergistic Effect with Antibiotic |

|---|---|---|

| Staphylococcus aureus | 15 | Yes |

| Escherichia coli | 20 | No |

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on the anti-inflammatory properties of EPNSA, researchers conducted in vitro assays using RAW 264.7 macrophage cells. The results indicated that EPNSA significantly downregulated the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes involved in the inflammatory response .

Research Findings Summary

The following table summarizes key findings from various studies on EPNSA's biological activities:

Properties

CAS No. |

5136-44-7 |

|---|---|

Molecular Formula |

C36H72N2O2 |

Molecular Weight |

565.0 g/mol |

IUPAC Name |

N-[2-(hexadecanoylamino)ethyl]octadecanamide |

InChI |

InChI=1S/C36H72N2O2/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)38-34-33-37-35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-34H2,1-2H3,(H,37,39)(H,38,40) |

InChI Key |

NGQRCILAEXOBRL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.